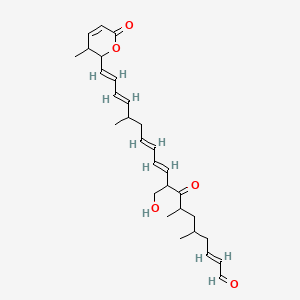
(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal” is a complex organic molecule characterized by multiple double bonds, hydroxymethyl groups, and a dihydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dihydropyran ring and the introduction of hydroxymethyl and oxo groups. Typical synthetic routes may involve:
Formation of the dihydropyran ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of hydroxymethyl groups: This step may involve hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Formation of double bonds: This could be achieved through elimination reactions or Wittig reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product is formed.
Purification Techniques: Methods such as chromatography or crystallization to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The double bonds can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield an aldehyde or carboxylic acid, while reduction of the oxo group would yield a hydroxyl group.
科学的研究の応用
Chemistry
This compound could be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development.
Medicine
If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, triggering signaling cascades.
類似化合物との比較
Similar Compounds
(2E,4E)-5-(hydroxymethyl)-2,4-pentadienal: A simpler compound with fewer double bonds and functional groups.
(2E,4E,6E)-7-(hydroxymethyl)-2,4,6-heptatrienal: Another compound with a similar structure but different chain length and functional groups.
Uniqueness
The unique combination of multiple double bonds, hydroxymethyl groups, and a dihydropyran ring sets this compound apart from others, potentially offering unique chemical and biological properties.
特性
分子式 |
C29H40O5 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC名 |
(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal |
InChI |
InChI=1S/C29H40O5/c1-22(13-8-9-16-27-24(3)17-18-28(32)34-27)12-6-5-7-15-26(21-31)29(33)25(4)20-23(2)14-10-11-19-30/h5-11,13,15-19,22-27,31H,12,14,20-21H2,1-4H3/b6-5+,11-10+,13-8+,15-7+,16-9+ |
InChIキー |
WXKQYXWBXHOECI-ARKHUCNISA-N |
異性体SMILES |
CC1C=CC(=O)OC1/C=C/C=C/C(C)C/C=C/C=C/C(CO)C(=O)C(C)CC(C)C/C=C/C=O |
正規SMILES |
CC1C=CC(=O)OC1C=CC=CC(C)CC=CC=CC(CO)C(=O)C(C)CC(C)CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


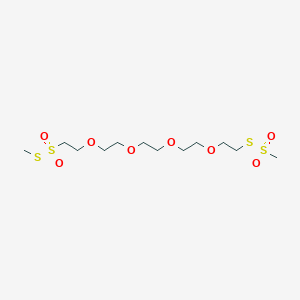
![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
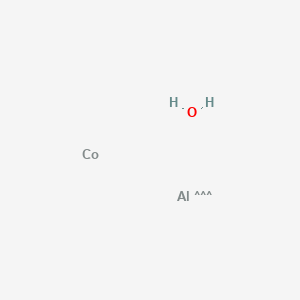
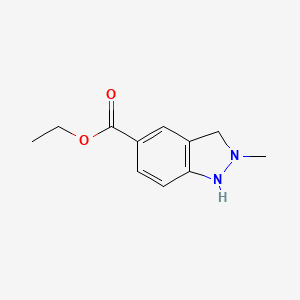
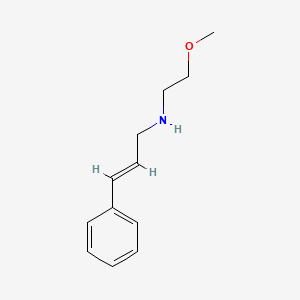

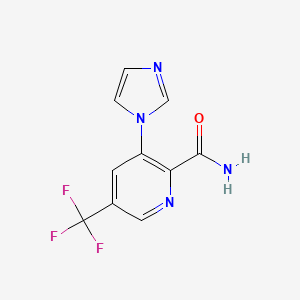
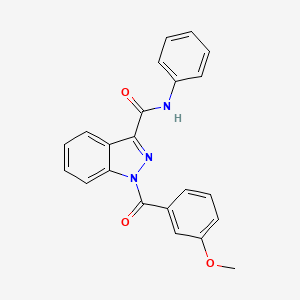
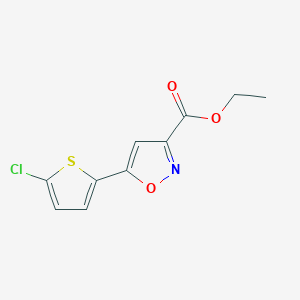
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)

![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
